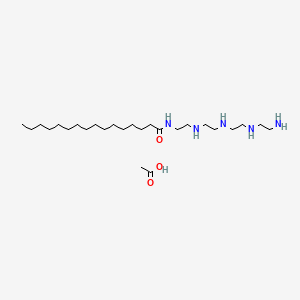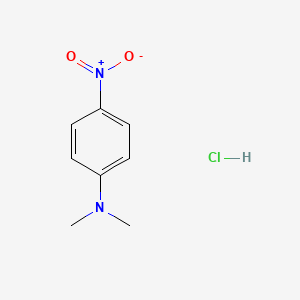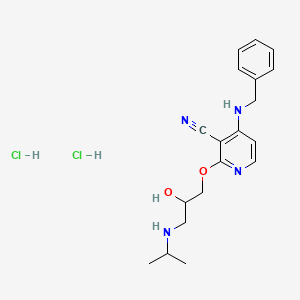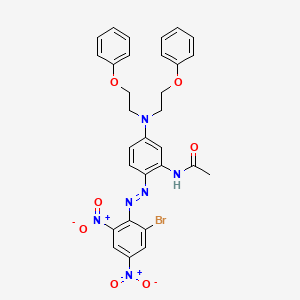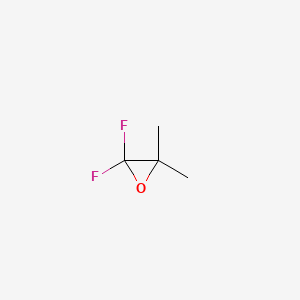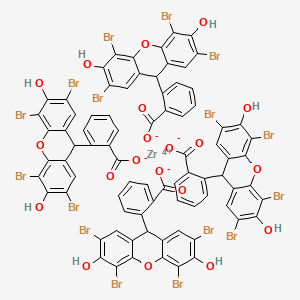
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt involves multiple stepsThe final step involves the coordination of the resulting compound with zirconium ions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coordination reactions, utilizing specialized equipment to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher brominated derivatives, while reduction may produce de-brominated compounds .
Scientific Research Applications
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrachloro-2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt
- 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt
Uniqueness
Compared to similar compounds, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt exhibits unique properties due to the presence of zirconium ions. This enhances its stability and reactivity, making it suitable for specific applications where other compounds may not perform as effectively .
Properties
CAS No. |
94021-89-3 |
|---|---|
Molecular Formula |
C80H36Br16O20Zr |
Molecular Weight |
2686.8 g/mol |
IUPAC Name |
2-(2,4,5,7-tetrabromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(4+) |
InChI |
InChI=1S/4C20H10Br4O5.Zr/c4*21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;/h4*1-6,13,25-26H,(H,27,28);/q;;;;+4/p-4 |
InChI Key |
LOVRHALAUNWXST-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=CC(=C(C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)[O-].C1=CC=C(C(=C1)C2C3=CC(=C(C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)[O-].C1=CC=C(C(=C1)C2C3=CC(=C(C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)[O-].C1=CC=C(C(=C1)C2C3=CC(=C(C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)[O-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


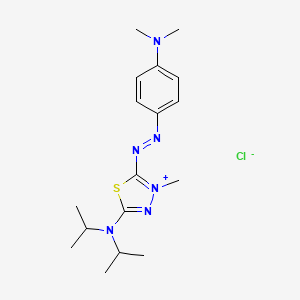
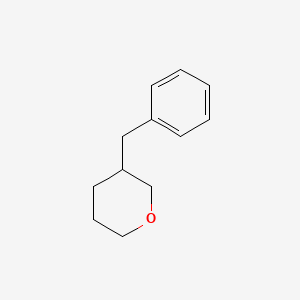
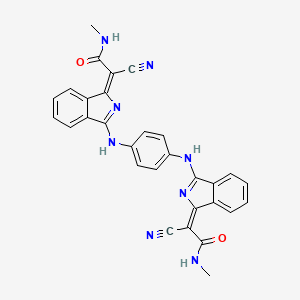

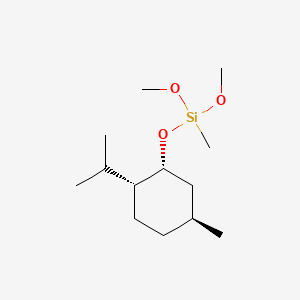
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)


